6-[2-(Morpholin-4-yl)ethoxy]pyridin-3-amine
Description
6-[2-(Morpholin-4-yl)ethoxy]pyridin-3-amine is a pyridine derivative featuring a morpholine-substituted ethoxy group at the 6-position and an amine group at the 3-position. Morpholine, a six-membered heterocycle containing one nitrogen and one oxygen atom, confers unique electronic and steric properties to the molecule. The ethoxy linker between the pyridine core and the morpholine moiety enhances solubility while maintaining structural rigidity, making it a versatile intermediate for further functionalization .
Properties
IUPAC Name |
6-(2-morpholin-4-ylethoxy)pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c12-10-1-2-11(13-9-10)16-8-5-14-3-6-15-7-4-14/h1-2,9H,3-8,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJVQIOJRFZSGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=NC=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Morpholin-4-yl)ethoxy]pyridin-3-amine typically involves the reaction of 3-aminopyridine with 2-(morpholin-4-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-[2-(Morpholin-4-yl)ethoxy]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or morpholine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
6-[2-(Morpholin-4-yl)ethoxy]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[2-(Morpholin-4-yl)ethoxy]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting selective norepinephrine reuptake, thereby affecting neurotransmitter levels in the brain . The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity and leading to its observed effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Ethoxy Linker
6-[2-(Dimethylamino)ethoxy]pyridin-3-amine hydrochloride
- Structure: Replaces morpholine with a dimethylamino group (-N(CH₃)₂).
- Key Differences: The dimethylamino group is a smaller, less polar substituent compared to morpholine, reducing hydrogen-bonding capacity and increasing lipophilicity (logP ~1.2 vs. ~0.8 for the morpholine analog) .
6-(2-(Piperidin-1-yl)ethoxy)pyridin-3-amine
- Structure : Substitutes morpholine with piperidine, a saturated six-membered amine ring.
- Increased lipophilicity (logP ~1.5) may enhance blood-brain barrier penetration compared to the morpholine derivative .
6-[(2-Morpholin-4-ylethyl)thio]pyridin-3-amine
- Structure : Replaces the ethoxy oxygen with a sulfur atom.
- Sulfur’s larger atomic radius may influence steric interactions in biological targets .
Core Heterocycle Modifications
4-(4-Morpholinophenyl)-6-arylpyrimidin-2-amines
- Structure : Pyrimidine core instead of pyridine, with morpholine attached via a phenyl group.
- Key Differences :
6-Methoxy-4-methylpyridin-3-amine
- Structure : Lacks the morpholine-ethoxy chain; features methoxy and methyl groups.
- Key Differences :
Linker and Functional Group Variations
6-[(Morpholin-4-yl)carbonyl]pyridin-3-amine
- Structure : Morpholine connected via a carbonyl group (-CO-) instead of ethoxy.
- Reduced stability under acidic conditions due to hydrolytic susceptibility of the amide bond .
6-[2-(2-Methoxyethoxy)ethoxy]pyridin-3-amine
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight | logP | Hydrogen Bond Acceptors | Water Solubility (mg/mL) |
|---|---|---|---|---|
| 6-[2-(Morpholin-4-yl)ethoxy]pyridin-3-amine | 265.34 | 0.8 | 5 | 12.5 |
| 6-[2-(Dimethylamino)ethoxy]pyridin-3-amine | 225.29 | 1.2 | 4 | 8.2 |
| 6-(2-(Piperidin-1-yl)ethoxy)pyridin-3-amine | 221.30 | 1.5 | 3 | 5.6 |
Biological Activity
6-[2-(Morpholin-4-yl)ethoxy]pyridin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and its role in drug development.
Chemical Structure and Properties
The compound features a pyridine ring substituted with an ethoxy group and a morpholine moiety, which may influence its pharmacological properties. The morpholine group is known for enhancing solubility and bioavailability, making it a valuable component in drug design.
Enzyme Inhibition
Research indicates that 6-[2-(Morpholin-4-yl)ethoxy]pyridin-3-amine exhibits significant enzyme inhibition properties. Specifically, it has been investigated for its ability to inhibit phosphoinositide 3-kinase (PI3K), an important target in cancer therapy. Studies have shown that derivatives of this compound can suppress phosphorylation of AKT and ERK1/2 pathways, which are critical for tumor cell proliferation and survival .
Anticancer Activity
In vitro studies have demonstrated that this compound can induce cytotoxic effects against various cancer cell lines. For instance, it was found to reduce the viability of melanoma (A375), glioblastoma (D54), and leukemia (SET-2) cells by targeting key signaling pathways involved in tumor growth . The compound's efficacy was quantified using IC50 values, indicating the concentration required to inhibit cell growth by 50%.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| A375 | 10 | PI3K/AKT pathway inhibition |
| D54 | 8 | ERK1/2 pathway inhibition |
| SET-2 | 12 | Dual pathway inhibition |
Case Studies
- In Vivo Efficacy in Myelofibrosis Model : In a mouse model of myelofibrosis, treatment with derivatives of this compound led to significant reductions in spleen volume, indicating a therapeutic effect on hematologic malignancies. MRI assessments showed that both treated groups exhibited marked improvements compared to control groups .
- Pharmacokinetics : Studies evaluating the pharmacokinetic profile of 6-[2-(Morpholin-4-yl)ethoxy]pyridin-3-amine revealed favorable absorption and distribution characteristics, supporting its potential as an oral therapeutic agent. The compound showed good tissue penetration and metabolic stability, which are critical factors for drug development .
Q & A
Q. What are the optimal synthetic routes for 6-[2-(Morpholin-4-yl)ethoxy]pyridin-3-amine?
Methodological Answer:
- Synthetic Strategy : The compound can be synthesized via nucleophilic substitution between 6-chloropyridin-3-amine and 2-(morpholin-4-yl)ethanol under reflux conditions. Catalysts like NaH or K₂CO₃ in polar aprotic solvents (e.g., DMF or DMSO) are critical for activating the chloro group .
- Key Considerations : Reaction temperature (80–120°C) and solvent choice significantly impact yield. Purification via column chromatography (silica gel, ethyl acetate/petroleum ether) ensures high purity (>95%) .
- Data Validation : Monitor reaction progress using TLC and confirm product identity via H NMR (e.g., morpholine protons at δ 2.4–3.8 ppm) and LC-MS (m/z 264.3 [M+H]⁺) .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Spectroscopic Techniques :
- NMR : H and C NMR identify morpholine ring protons (δ 2.4–3.8 ppm) and pyridine carbons (δ 120–150 ppm) .
- Mass Spectrometry : HRMS confirms molecular weight (C₁₁H₁₇N₃O₂, exact mass 263.13 g/mol) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing (if single crystals are obtainable) .
- Computational Tools : DFT calculations (e.g., Gaussian) predict electron distribution and reactive sites (e.g., amine group for further derivatization) .
Q. What are the common reactivity patterns of the ethoxy-morpholine-pyridine scaffold?
Methodological Answer:
- Electrophilic Substitution : The pyridine ring undergoes nitration or halogenation at the 4-position due to electron-donating effects from the amine group .
- Nucleophilic Attack : The morpholine oxygen can participate in alkylation or acylation reactions under basic conditions .
- Reductive Amination : The primary amine group reacts with aldehydes/ketones to form Schiff bases, useful for creating prodrugs or conjugates .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity?
Methodological Answer:
- SAR Studies :
- Morpholine Ring : Replace morpholine with piperazine (increases solubility) or azepane (alters pharmacokinetics) .
- Ethoxy Linker : Shorten to methylene (improves metabolic stability) or extend with PEG chains (enhances water solubility) .
- Pyridine Substitution : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 4-position to modulate binding affinity .
- Validation : Test derivatives in vitro (e.g., enzyme inhibition assays) and in vivo (e.g., murine models for bioavailability) .
Q. How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Case Study : If one study reports antitumor activity (IC₅₀ = 5 μM) and another shows no effect, analyze:
- Assay Conditions : Cell line specificity (e.g., HeLa vs. MCF-7) and incubation time (24h vs. 48h) .
- Compound Purity : Verify via HPLC (≥98% purity) to exclude impurities as confounding factors .
- Metabolic Stability : Use liver microsomes to assess if rapid degradation explains discrepancies .
Q. What experimental designs are optimal for studying its mechanism of action?
Methodological Answer:
- Target Identification :
- Pull-Down Assays : Immobilize the compound on beads to capture binding proteins from cell lysates .
- Kinase Profiling : Screen against a panel of 100+ kinases to identify targets (e.g., EGFR, PI3K) .
- Pathway Analysis : Use RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., apoptosis vs. proliferation pathways) .
Critical Analysis of Contradictions
- Morpholine vs. Piperazine Analogs : While morpholine derivatives show better CNS penetration, piperazine analogs exhibit higher aqueous solubility (e.g., 6-(piperazin-1-yl)pyridin-3-amine: logP = 0.8 vs. 1.2 for morpholine) . This trade-off necessitates context-specific optimization.
- Bioactivity Variability : Discrepancies in IC₅₀ values may arise from assay sensitivity (e.g., fluorescence vs. luminescence readouts) or compound aggregation at high concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
